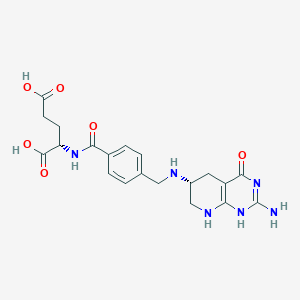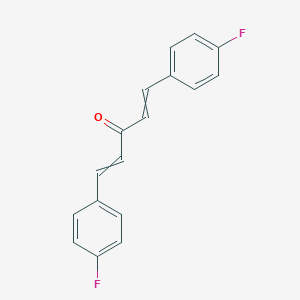
(1E,4E)-1,5-Bis(4-fluorphenyl)penta-1,4-dien-3-on
Übersicht
Beschreibung
“(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C17H12F2O . It is also known by other names such as trans,trans-1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one .
Molecular Structure Analysis
The molecular structure of this compound has been studied using single-crystal X-ray diffraction and solid-state NMR . The molecule has one half in the asymmetric unit disordered over two 50% occupancy sites .Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.27 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 270.08562133 g/mol . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung zeigte eine signifikante antibakterielle Aktivität. In einer Studie wurden Derivate von Penta-1,4-dien-3-on, die einen Benzotriazin-4 (3H)-on-Rest enthielten, hergestellt und auf ihre antibakterielle Aktivität untersucht . Einige Verbindungen zeigten gute antibakterielle Aktivitäten, wobei Verbindung 6d eine besonders starke Aktivität gegen Xanthomonas axonopodis pv. citri .
Antivirale Aktivität
Die Verbindung zeigt auch vielversprechende antivirale Eigenschaften. Dieselbe Studie ergab, dass einige Titelverbindungen bemerkenswerte antivirale Aktivitäten gegen das Tabakmosaikvirus (TMV) zeigten . Dies deutet darauf hin, dass Penta-1,4-dien-3-on-Derivate eine wichtige Rolle bei der Entwicklung neuer antiviraler Agrochemikalien spielen könnten .
Antioxidative Eigenschaften
Penta-1,4-dien-3-on, ein Analog von Curcumin, zeigte antioxidative Eigenschaften . Damit ist es ein möglicher Kandidat für die Entwicklung von Medikamenten, die auf Erkrankungen abzielen, die durch oxidativen Stress verursacht werden.
Entzündungshemmende Eigenschaften
Es wurde auch festgestellt, dass die Verbindung entzündungshemmende Eigenschaften besitzt . Dies könnte es nützlich für die Behandlung verschiedener entzündlicher Erkrankungen machen.
Bakterizide Eigenschaften
Zusätzlich zu seiner antibakteriellen Aktivität wurde festgestellt, dass Penta-1,4-dien-3-on bakterizide Eigenschaften besitzt . Das bedeutet, dass es nicht nur das Wachstum von Bakterien hemmen, sondern auch abtöten kann.
Antikrebs-Eigenschaften
Es wurde festgestellt, dass die Verbindung krebshemmende Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnte.
Insektizide Eigenschaften
Es wurde festgestellt, dass Penta-1,4-dien-3-on insektizide Eigenschaften besitzt . Dies könnte es zu einem wertvollen Werkzeug bei der Bekämpfung schädlicher Insektenpopulationen machen.
Potenzial als Viruzid
Studien haben gezeigt, dass Penta-1,4-dien-3-on als potenzielle alternative Vorlage bei der Suche nach neuen, hocheffizienten Viruziden dienen könnte<a aria-label="1: " data-citationid="538d907c-81d0-c358-162f-c339546550f3-36" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1
Wirkmechanismus
Target of Action
It’s known that this compound and its derivatives have shown significant antibacterial and antiviral activities .
Biochemical Pathways
The compound’s antiviral activities suggest it may interfere with viral replication or other key processes in the viral life cycle .
Result of Action
The compound has been found to exhibit good antibacterial and antiviral activities . For instance, it has shown remarkable antiviral activities against tobacco mosaic virus (TMV) .
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHFGYIPXPENKA-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the newly discovered polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one?
A1: The research paper describes a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one that exhibits unique structural features. [] Unlike the previously known polymorph, this new form displays disorder in its crystal structure. [] One half of the molecule exists in two different conformations ("anti" and "syn") around a specific single bond. [] This disorder leads to distinct patterns of intermolecular interactions, specifically C–H...O contacts involving the carbonyl and β-C-H groups. [] This structural characteristic is reflected in the 13C NMR spectrum, which shows three distinct chemical shifts for the carbonyl carbon atom. []
Q2: How does the structure of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one relate to its potential anticancer activity?
A2: While the paper focuses on the structural characterization of the new polymorph, it also touches upon the in vitro antitumor potential of three symmetric bischalcones, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. [] The study found a correlation between halogen electronegativity and cytotoxicity, suggesting that increasing halogen electronegativity enhances the anticancer activity. [] Further research is needed to fully understand the mechanism of action and the specific role of halogen substituents in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

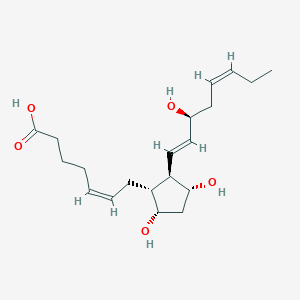

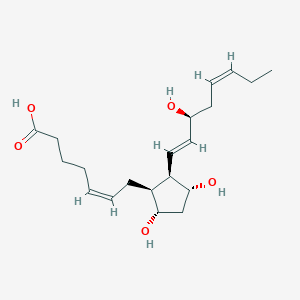
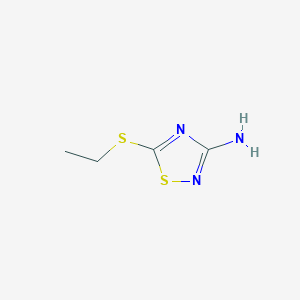
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
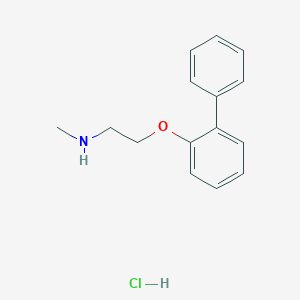


![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)


